molecular formula C10H12Cl3NO2 B1451821 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-37-0

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1451821
CAS RN: 1396962-37-0
M. Wt: 284.6 g/mol
InChI Key: WESPDAIJFOKLLG-UHFFFAOYSA-N
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Description

“2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a biochemical used for proteomics research . It is available for purchase from various biochemical suppliers .


Molecular Structure Analysis

The molecular formula of “2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is C10H11Cl2NO2•HCl . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and an additional hydrogen chloride (HCl) group.


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is 284.57 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Fluorescence Derivatisation in Amino Acids

The compound has been studied for its potential in fluorescence derivatisation of amino acids. Research by Frade et al. (2007) demonstrates that coupling it with amino groups in amino acids results in strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Herbicidal Applications

Shimabukuro et al. (1978) investigated a derivative of this compound, dichlofop-methyl, as a selective herbicide for wild oat control in wheat. Their study shows how dichlofop-methyl inhibits auxin-stimulated elongation in plants, indicating its potential as an effective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted spectroscopic and structural investigations of compounds structurally similar to 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their research includes molecular docking studies, revealing that these compounds potentially inhibit Placenta growth factor and have significant biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Photochemical Behaviour Studies

Meunier, Gauvin, and Boule (2002) explored the photochemical behavior of dichlorprop, a related compound, under various conditions. This research is significant in understanding the environmental impact and breakdown of such compounds in aquatic systems (Meunier, Gauvin, & Boule, 2002).

Corrosion Inhibition Studies

Research by Vikneshvaran and Velmathi (2017) on Schiff bases derived from L-Tryptophan, similar in structure to the compound , indicates their effectiveness in corrosion inhibition of stainless steel in acidic environments. This suggests potential industrial applications in corrosion prevention (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESPDAIJFOKLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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